Dehydroevodiamine Hydrochloride
Description
Origin and Ethnobotanical Significance of Dehydroevodiamine (B150072) Hydrochloride
Dehydroevodiamine is a natural alkaloid primarily isolated from the dried, unripe fruit of Evodia rutaecarpa, a plant belonging to the Rutaceae family. nih.govmedchemexpress.com This plant and its fruit, known as Fructus Evodiae or "Wuzhuyu" in traditional Chinese medicine (TCM), have a long-standing history of ethnobotanical use, particularly in East Asia. nih.govnih.govresearchgate.net
In the context of TCM, Evodiae Fructus has been traditionally utilized for a wide range of ailments. nih.gov It is clinically applied to treat conditions such as headaches, abdominal and menstrual pain, vomiting, and acid regurgitation. nih.govnih.gov The traditional use also includes dispelling cold, soothing the liver, and providing analgesia. researchgate.netnih.gov Dehydroevodiamine is recognized as one of the principal bioactive constituents responsible for the therapeutic effects attributed to the fruit. nih.govnih.gov
Evolution of Research on Dehydroevodiamine Hydrochloride: A Comprehensive Overview
The scientific investigation into dehydroevodiamine marks a transition from its ethnobotanical roots to focused biomedical research. Modern studies have confirmed that dehydroevodiamine is a major alkaloid in Evodia rutaecarpa and have begun to elucidate its pharmacological profile. cenmed.comselleckchem.com Research has evolved to explore its effects on the cardiovascular, central nervous, and digestive systems. nih.govnih.gov
Initial research focused on its cardiovascular effects, noting that it could induce a significant decrease in heart rate. cenmed.comselleckchem.com Subsequent investigations have highlighted its neuroprotective potential. selleckchem.combiocat.comtargetmol.com Studies have shown that this compound can protect against cognitive impairments through its antioxidant activity and inhibition of neurotoxicity. targetmol.com A significant area of research has been its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative conditions. nih.govselleckchem.combiocat.com The IC₅₀ value for its anti-AChE activity has been reported to be 37.8 μM and 37.9 μM in different studies. nih.gov
Furthermore, research has expanded to its anti-inflammatory properties, demonstrating its ability to downregulate pro-inflammatory cytokines. nih.govnih.gov Studies have also investigated its effects on the digestive system, finding that it can attenuate gastric injury. nih.gov The evolution of research also includes detailed chemical and physical analysis, such as the synthesis and characterization of dehydroevodiamine and its various hydrochloride salt forms, including anhydrates and hydrates, to understand their solid-state properties and solubility. rsc.org
Table 1: Investigated Pharmacological Properties of Dehydroevodiamine
| System/Area | Observed Effect | Research Focus |
|---|---|---|
| Central Nervous System | Neuroprotective, Anti-amnestic | Inhibition of acetylcholinesterase (AChE), potential therapeutic for memory impairment. nih.govtargetmol.com |
| Cardiovascular System | Hypotensive, Negative Chronotropic | Reduction in heart rate and blood pressure. cenmed.comselleckchem.com |
| Digestive System | Gastroprotective | Attenuation of gastric ulcers and mucosal damage. nih.gov |
| Inflammation | Anti-inflammatory | Downregulation of pro-inflammatory cytokines and mediators. nih.govnih.gov |
Table 2: Key Research Findings on Dehydroevodiamine
| Research Area | Finding | Details |
|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase (AChE) Inhibition | Reported IC₅₀ values of 37.8 μM and 37.9 μM. nih.gov |
| Physicochemical Properties | Structural Analysis | The nearly planar structure of dehydroevodiamine, with a small dihedral angle, may facilitate its ability to cross the blood-brain barrier compared to structurally related alkaloids. nih.gov |
| Crystal Forms | Hydrochloride Salts | Five different crystalline forms of dehydroevodiamine and its hydrochloride salts have been identified, including an anhydrate, a methanol (B129727) solvate, a dihydrate, and a trihydrate. rsc.org |
| Bioactivity | Memory Improvement | this compound has been shown to improve stress-induced memory impairments and learning in preclinical models. selleckchem.com |
Structure
3D Structure of Parent
Properties
CAS No. |
75853-60-0 |
|---|---|
Molecular Formula |
C19H16ClN3O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,15,17,19-octaen-14-one;hydrochloride |
InChI |
InChI=1S/C19H15N3O.ClH/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22;/h2-9H,10-11H2,1H3;1H |
InChI Key |
SVOMSEHNGXLQRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3.Cl |
Appearance |
Yellow powder |
Related CAS |
67909-49-3 (Parent) |
Synonyms |
dehydroevodiamine dehydroevodiamine chloride |
Origin of Product |
United States |
Pharmacological Activities of Dehydroevodiamine Hydrochloride
Neuropharmacological Modulations
Dehydroevodiamine (B150072) Hydrochloride demonstrates significant activity within the central nervous system, influencing key pathways related to cognition and neuronal health. Its effects are primarily categorized into cognitive enhancement and neuroprotective actions.
Cognitive Enhancement Efficacy
DHED has shown notable potential in improving cognitive functions, particularly in models of memory impairment. This efficacy is attributed to its ability to counteract amnesia and positively influence the fundamental processes of learning and memory.
The compound exhibits a strong capacity to reverse memory deficits in various preclinical models. In studies utilizing scopolamine (B1681570), a muscarinic antagonist that induces amnesia, DHED has been shown to significantly counteract memory impairment. kjpp.netnih.gov A single administration of DHED was found to reverse scopolamine-induced memory deficits in a passive avoidance test in rats. nih.gov This test assesses fear-aggravated memory, where animals learn to avoid an environment in which they previously received an aversive stimulus. neurofit.com The antiamnestic effect of DHED in this model was reported to be more potent than that of tacrine, an established acetylcholinesterase inhibitor. nih.gov
Furthermore, DHED has demonstrated efficacy against amnesia induced by the beta-amyloid (Aβ) peptide, a key component in the pathology of Alzheimer's disease. nih.gov It significantly improved memory in mice with Aβ-induced amnesia in a step-through passive avoidance test. nih.gov Research suggests that DHED's ability to combat amnesia may involve mechanisms beyond acetylcholinesterase inhibition, indicating a novel potential for improving memory deficits associated with neurodegenerative conditions. nih.gov
Dehydroevodiamine Hydrochloride positively affects learning and memory, as demonstrated in several behavioral tests. In rat models of memory impairment induced by scopolamine or Aβ₁₋₄₂ infusion, DHED treatment ameliorated spatial memory deficits observed in the water maze test. kjpp.netnih.gov The water maze task evaluates spatial learning and memory by requiring the animal to find a hidden platform in a pool of water. kjpp.net Similarly, DHED improved performance in the Y-maze test, which assesses spatial working memory based on a rodent's innate tendency to explore novel arms of the maze. researchgate.netnih.gov
The mechanisms underlying these cognitive-enhancing effects are multifaceted. One significant action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, DHED increases acetylcholine levels in the brain, which is crucial for memory and learning. kjpp.net It inhibits AChE in a dose-dependent, non-competitive manner, with a reported half-maximal inhibitory concentration (IC₅₀) value of 37.8 µM. nih.gov Additionally, DHED has been found to restore levels of the neural cell adhesion molecule (NCAM) that are reduced by stress. nih.gov NCAM is vital for neuronal plasticity and regeneration, suggesting that DHED may support brain activity and memory in part by modulating these processes. nih.gov
| Model | Test | Key Finding | Reference |
|---|---|---|---|
| Scopolamine-Induced Amnesia (Rats) | Passive Avoidance Test | Significantly reversed memory impairment; more potent than tacrine. | nih.gov |
| Scopolamine-Induced Amnesia (Rats) | Water Maze Test | Ameliorated spatial memory impairment. | kjpp.netnih.gov |
| Aβ₁₋₄₂-Infused Model (Rats) | Water Maze & Passive Avoidance | Significantly improved learning and memory. | nih.gov |
| Stress-Induced Memory Impairment (Rats) | Y-Maze Test | Improved memory impairments. | researchgate.net |
Neuroprotective Actions
Beyond enhancing cognition, DHED exerts protective effects on neurons, shielding them from damage caused by oxidative stress and neurotoxins. This neuroprotection is a critical component of its pharmacological profile.
DHED demonstrates significant antioxidant properties, which contribute to its neuroprotective effects. nih.gov In primary cortical neurons, pretreatment with DHED was found to reduce the production of reactive oxygen species (ROS) induced by amyloid-beta (Aβ). nih.gov ROS are highly reactive molecules that can damage cells and are implicated in neurodegenerative diseases. nih.govtargetmol.com
Further studies have shown that DHED can protect neurons from cytotoxicity induced by oxidative stressors like hydrogen peroxide (H₂O₂). researchgate.net In neurons treated with H₂O₂, DHED pretreatment decreased the production of both ROS and malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. researchgate.net This suggests that DHED's antioxidant activity helps preserve neuronal integrity by counteracting the damaging effects of oxidative stress. nih.govresearchgate.net
This compound has been shown to enhance the survival of neurons exposed to various toxic insults. researchgate.netelsevierpure.com In models of cognitive disturbance, such as those induced by electrolytic lesions or ischemic events, DHED treatment notably reduced neuronal loss in key brain regions like the hippocampus. elsevierpure.com
In cell culture studies, DHED significantly reduced cell death in primary rat neurons exposed to neurotoxins such as glutamate, hydrogen peroxide (H₂O₂), and amyloid-beta (Aβ) peptide in a dose-dependent manner. researchgate.net It also demonstrated an ability to prevent the decrease in cell viability caused by staurosporine, a compound that induces apoptosis (programmed cell death). researchgate.net This protective effect against Aβ-induced neurotoxicity is a key finding, as Aβ accumulation is a hallmark of Alzheimer's disease. nih.gov The compound was shown to increase the viability of primary neurons that were treated with toxic Aβ peptide. researchgate.net These findings indicate that DHED directly supports neuronal survival and protects against the cellular damage implicated in neurodegenerative disorders. researchgate.net
| Stressor/Toxin | Model System | Key Finding | Reference |
|---|---|---|---|
| Amyloid-beta (Aβ) | Primary Cortical Neurons | Reduced neurotoxicity and ROS production. | nih.gov |
| Hydrogen Peroxide (H₂O₂) | Primary Cultured Neurons | Decreased production of ROS and MDA; reduced cell death. | researchgate.net |
| Glutamate | Primary Cultured Neurons | Significantly reduced induced cell death. | researchgate.net |
| Stress | Rat Model | Significantly recovered decreases in cell viability. | researchgate.net |
| Staurosporine | Primary Cortical Neurons | Prevented the decrease in cell viability. | researchgate.net |
Neurobehavioral Regulatory Effects
This compound (DHED) demonstrates notable effects on the central nervous system, particularly in the regulation of mood and stress-related behaviors.
Research has identified antidepressant-like properties of DHED in preclinical models. In studies involving the forced swimming test, a standard model for evaluating antidepressant efficacy, DHED was shown to significantly reduce immobility time in rats subjected to stress. nih.gov This effect is a key indicator of antidepressant activity. nih.gov The reduction in immobility suggests an improvement in depression-like behaviors, an effect comparable to that of the well-known antidepressant, fluoxetine (B1211875). nih.gov These findings propose that DHED may serve as a potential agent for addressing depressive symptoms. nih.gov
DHED has been shown to effectively counteract the negative behavioral and neurological consequences of chronic stress. nih.gov In rat models, stress-induced memory impairments were significantly improved by DHED treatment, as observed in the Y-maze test. nih.govkoreascience.kr Furthermore, DHED was found to reverse the stress-induced decreases in the levels of Neural Cell Adhesion Molecule (NCAM), a protein crucial for neuronal plasticity and regeneration. nih.gov The compound helped to restore neuronal viability that was diminished by stress. nih.govnih.gov Notably, these beneficial effects on memory and depression-like behaviors were achieved without altering general locomotor activity, as confirmed in the open-field test. nih.gov
Table 1: Research Findings on Neurobehavioral Effects of this compound
| Experimental Model | Key Assessment | Observed Outcome with DHED | Reference |
| Stress-Induced Rats | Forced Swimming Test | Decreased immobility time, indicating antidepressant-like effects. | nih.gov |
| Stress-Induced Rats | Y-Maze Test | Increased percentage of successful alternations, improving memory deficits. | nih.gov |
| Stress-Induced Rats | In vivo/In vitro Analysis | Recovered decreased levels of Neural Cell Adhesion Molecule (NCAM) proteins. | nih.gov |
| Scopolamine-Induced Amnesia Rats | Water Maze Test | Ameliorated spatial memory impairment. | researchgate.netkjpp.net |
| Aβ₁₋₄₂-Infused Rats | Passive Avoidance & Water Maze Tests | Significantly improved learning and memory. | researchgate.netkjpp.net |
Anti-inflammatory and Immunomodulatory Potentials
This compound exhibits significant anti-inflammatory and immunomodulatory activities by targeting key pathways and cellular responses involved in inflammation. nih.gov
The compound has been shown to effectively downregulate the expression of critical pro-inflammatory cytokines. In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis, DHED significantly decreased the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6) in both serum and intestinal tissues. mdpi.com The mechanism for this anti-inflammatory action involves the inhibition of the PI3K/AKT/NF-κB signaling pathway. mdpi.comnih.gov Early research also described DHED's ability to counter the lipopolysaccharide (LPS)-mediated expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by downregulating the NF-κB pathway. nih.gov
DHED directly impacts the function of inflammatory cells. In studies using RAW 264.7 mouse macrophages stimulated with LPS, DHED was found to inhibit the secretion of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. bertin-bioreagent.com Furthermore, in models of ulcerative colitis, DHED demonstrated a capacity to ameliorate intestinal mucosal barrier injury and inhibit apoptosis, suggesting a protective effect against inflammatory cell-mediated tissue damage. mdpi.com
Table 2: Research Findings on Anti-inflammatory Effects of this compound
| Model/Cell Line | Inflammatory Stimulus | Mediators/Cytokines Affected | Observed Effect of DHED | Reference |
| DSS-Induced Ulcerative Colitis Rats | Dextran Sulfate Sodium (DSS) | TNF-α, IL-1β, IL-6 | Significant decrease in cytokine levels in serum and intestinal tissues. | mdpi.com |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) | Inhibition of PGE2 secretion. | bertin-bioreagent.com |
| General Inflammation Model | Lipopolysaccharide (LPS) | iNOS, COX-2 | Downregulation of expression via the NF-κB pathway. | nih.gov |
Cardiovascular Systemic Effects
This compound exerts distinct effects on the cardiovascular system, primarily characterized by hypotensive and heart rate-modulating actions. nih.govnih.gov
In vivo experiments in rats have shown that intravenous administration of the compound leads to a slight but significant reduction in blood pressure and a marked decrease in heart rate. nih.gov This negative chronotropic effect was confirmed by an observed increase in the cycle length of the electrocardiogram. nih.gov Hemodynamic studies indicated that while total peripheral resistance was not significantly altered, blood flow to the kidneys and skin was decreased. nih.govnih.gov
In vitro studies have further elucidated these effects. The compound dose-dependently suppressed the rate of spontaneously beating atria. nih.gov Research on isolated human atrial trabeculae showed that DHED reduces the upstroke velocity, action potential amplitude, and contractile force. bertin-bioreagent.com Additionally, DHED is suggested to have anti-arrhythmic potential, possibly through its inhibitory effects on multiple ion channels in cardiomyocytes, including sodium (INa), transient inward (Iti), calcium (ICa), and potassium (Ik) currents. nih.gov
Table 3: Research Findings on Cardiovascular Effects of this compound
| Experimental Model | Parameter Measured | Observed Effect of DHED | Reference |
| Anesthetized Rats (In vivo) | Blood Pressure | Slight but significant reduction. | nih.gov |
| Anesthetized Rats (In vivo) | Heart Rate | Marked decrease. | nih.gov |
| Isolated Rat Atria (In vitro) | Spontaneous Beating Rate | Significant, dose-dependent suppression. | nih.gov |
| Human Atrial Trabeculae (In vitro) | Action Potential & Contractile Force | Reduction in upstroke velocity, amplitude, and force. | bertin-bioreagent.com |
| Guinea Pig Cardiomyocytes (In vitro) | Ion Channels | Inhibition of INa, Iti, ICa, and Ik currents. | nih.gov |
Vascular Tone Modulation
This compound exhibits significant effects on vascular tone, primarily through vasorelaxation. Studies on isolated rat mesenteric arteries precontracted with phenylephrine (B352888) demonstrated that dehydroevodiamine causes a concentration-dependent relaxation. nih.gov This vasorelaxant effect is multifaceted and involves several mechanisms.
A portion of this vasorelaxant activity is dependent on the endothelium and is mediated by the nitric oxide (NO) and cyclic GMP pathway. nih.gov The effect was diminished by approximately 15% following the removal of the endothelium or in the presence of L-NG-nitro arginine or methylene (B1212753) blue. nih.gov This indicates a partial reliance on the endothelial release of NO.
In preparations without an endothelium, this compound produced a dose-dependent rightward shift of the contractile concentration-response curve to phenylephrine, suggesting a competitive antagonism at α1-adrenoceptors. nih.gov Receptor binding assays confirmed this, showing that dehydroevodiamine competes with the α1-adrenoceptor ligand prazosin (B1663645). nih.gov
Table 1: Mechanisms of Vascular Tone Modulation by this compound
| Mechanism | Observation | Reference |
| Endothelium-Dependent Vasorelaxation | Vasorelaxant potency diminished by endothelial removal and inhibitors of the NO-cGMP pathway. | nih.gov |
| α1-Adrenoceptor Blockade | Competitively antagonizes phenylephrine-induced contractions and competes with prazosin for α1-adrenoceptor binding. | nih.gov |
| Potassium Channel Activation | Vasorelaxant effect is inhibited by conditions that reduce potassium channel activity. | nih.gov |
| Calcium Channel Blockade | Implicated as a probable mechanism involved in its vasorelaxant effects. | nih.gov |
Cardiac Electrophysiological Properties
This compound demonstrates notable effects on the electrophysiological properties of the heart. Research has shown that it can inhibit several crucial cardiac ion currents, specifically the sodium current (INa), the L-type calcium current (ICa,L), and the potassium current (IK). nih.gov This inhibition of ion channels leads to a prolongation of the action potential duration in both the ventricular and atrial tissues of guinea pigs. nih.gov
The compound exhibits anti-arrhythmic potential, particularly in models of calcium overload-induced arrhythmias. nih.gov Studies in guinea pig cardiomyocytes have indicated that dehydroevodiamine might suppress arrhythmias by inhibiting the transient inward current (Iti) in addition to its effects on INa and, to a lesser extent, ICa. nih.gov Furthermore, its ability to reduce the outward potassium current (Ik) across the sarcolemma contributes to its Class III anti-arrhythmic effects. nih.gov Intravenous administration in animal models resulted in a significant decrease in heart rate and an increase in the ECG cycle length. nih.govnih.gov
Table 2: Effects of this compound on Cardiac Electrophysiology
| Parameter | Effect | Species/Model | Reference |
| Cardiac Ion Currents | Inhibition of INa, ICa,L, and IK | Guinea pig cardiomyocytes | nih.gov |
| Action Potential Duration | Prolonged in ventricle and atrium | Guinea pig | nih.gov |
| Heart Rate | Significant decrease | Anesthetized rats | nih.govnih.gov |
| ECG Cycle Length | Increased | In vivo animal models | nih.gov |
| Anti-arrhythmic Activity | Suppression of Ca2+-overloaded arrhythmias | Guinea pig cardiomyocytes | nih.gov |
Gastrointestinal Systemic Actions
The concept of gastric mucosal cytoprotection refers to the ability of substances to protect the stomach lining from injury through mechanisms other than the neutralization or inhibition of gastric acid. ijpp.com this compound has been shown to exert such protective effects. nih.gov Its cytoprotective actions are linked to its ability to bolster the mucosal defense systems. nih.gov
Research indicates that dehydroevodiamine can mitigate gastric mucosal damage by alleviating oxidative stress and regulating inflammatory responses. nih.gov A potential mechanism for this effect is the regulation of the Rho/NF-κB signaling pathway. nih.gov Furthermore, it has been found to promote the local release of trefoil factor family 1 (TFF1) and increase the levels of epidermal growth factor (EGF) in gastric tissue, both of which are crucial for the repair and maintenance of the gastric mucosa. nih.gov
Building upon its cytoprotective effects, this compound has demonstrated significant anti-gastritis and anti-ulcer properties. It plays a role in the treatment of gastric ulcers by both inhibiting gastric mucosal damage and promoting the repair of the gastric mucosa. nih.gov
Experimental data from studies on rats with gastric ulcers show that dehydroevodiamine can significantly improve the condition. nih.gov The underlying mechanisms are attributed to its anti-oxidative stress and anti-inflammatory properties. nih.gov By inhibiting the factors that cause damage and promoting the factors that facilitate healing, this compound presents a potential therapeutic avenue for managing gastric ulcers. nih.gov
Additional Pharmacological Profiles
This compound has been observed to lower blood pressure in anesthetized rats. nih.govnih.gov Intravenous administration leads to a slight but significant reduction in blood pressure. nih.gov Notably, there is a more pronounced decrease in diastolic pressure compared to systolic pressure, which implies a vasodilatory effect. nih.gov
The hypotensive effect of dehydroevodiamine appears to be mediated, at least in part, through the synthesis of prostaglandins. nih.gov This effect can be partially abolished by indomethacin, a prostaglandin synthesis inhibitor. nih.gov While the compound causes a marked decrease in heart rate, it does not appear to alter total peripheral resistance. nih.gov Hemodynamic studies have shown no significant changes in blood flow to most organs, with the exception of the kidneys and skin, where blood flow was decreased. nih.gov The primary contributor to its hypotensive effect is suggested to be its suppressive action on the heart. nih.gov
Anticancer Research
This compound has demonstrated notable anticancer activities through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis in different cancer cell lines.
In Vitro Studies:
Research has shown that Dehydroevodiamine (DHE) can effectively inhibit the viability of several colorectal cancer (CRC) cell lines, including HCT116, CT26, SW480, and LoVo cells. targetmol.com This inhibition is partly achieved by inducing G2/M phase cell cycle arrest, a process mediated by the reduction of the cyclin B1/CDK1 complex. targetmol.com Furthermore, DHE triggers caspase-dependent apoptosis, a form of programmed cell death, and stimulates autophagy, a cellular self-degradation process, as evidenced by the regulation of LC3-II and beclin-1 expression. targetmol.com
In hepatocellular carcinoma (HCC) cells, such as Huh-7 and PLC lines, DHE has been found to promote apoptosis by modulating cellular metabolism. It specifically targets and downregulates ACHE and ALDH3A1, leading to the inactivation of key enzymes in aerobic glycolysis like HK2, PFKFB3, and LDHA. This metabolic shift sensitizes the cancer cells to apoptosis. nih.gov
Studies on pancreatic ductal adenocarcinoma (PDAC) have identified Dehydroevodiamine as a novel activator of DDIT3. This activation, in turn, suppresses the AKT/mTOR signaling pathway, which is crucial for tumor cell proliferation and the maintenance of cancer stem cell characteristics. nih.gov The compound effectively inhibited the proliferation of PDAC cells and suppressed the self-renewal capabilities of pancreatic cancer stem cells (PCSCs), indicated by a reduction in ALDH+ cells and downregulation of stemness-associated proteins like Nanog, Sox-2, and Oct-4. nih.gov
The anti-proliferative effects of evodiamine (B1670323), a closely related compound, have also been extensively studied and are thought to share mechanisms with Dehydroevodiamine. Evodiamine has been shown to induce apoptosis through both intrinsic and extrinsic pathways in non-small cell lung cancer. researchgate.net It can also inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, and suppressing the NF-κB/p65 signaling pathway. capes.gov.br
| Cell Line | Cancer Type | Key Findings |
| HCT116, CT26, SW480, LoVo | Colorectal Cancer | G2/M arrest, caspase-dependent apoptosis, autophagy induction. targetmol.com |
| Huh-7, PLC | Hepatocellular Carcinoma | Promotes apoptosis via inhibition of aerobic glycolysis. nih.gov |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Inhibits proliferation and stemness via DDIT3 activation and AKT/mTOR suppression. nih.gov |
| A549, NCI-H522 | Lung Cancer | Induces DNA damage and G2/M phase arrest (Evodiamine). jddtonline.info |
In Vivo Studies:
Animal models have provided further evidence for the anticancer potential of Dehydroevodiamine. In a lung metastasis mouse model using CT26 CRC cells, oral administration of DHE was found to inhibit the formation of lung metastases. targetmol.com Similarly, in a human PANC-1 xenograft mouse model for pancreatic cancer, DeHE effectively inhibited tumor growth. nih.gov
A systematic review and meta-analysis of in vivo studies on evodiamine, which shares structural similarities with Dehydroevodiamine, revealed significant suppression of tumor growth in various mouse models of cancer, including lymphoma, oral cancer, colon cancer, hepatocellular cancer, ovarian cancer, lung cancer, and pancreatic cancer. nih.gov
Antithrombotic Properties
Modern research has indicated that Dehydroevodiamine possesses antithrombotic activities. nih.gov While detailed mechanistic studies on this compound are emerging, research on the related compound evodiamine provides significant insights into this area.
In Vitro Research:
Studies on evodiamine have demonstrated its ability to selectively inhibit collagen-induced platelet aggregation in a dose-dependent manner. nih.govnih.gov This is a crucial step in the formation of a thrombus, or blood clot. The interaction between platelets and exposed collagen at the site of vascular injury is a primary trigger for platelet activation and aggregation. nih.govnih.gov Evodiamine was also found to effectively inhibit the release of platelet granules induced by collagen. nih.govnih.gov However, it did not show a significant effect on platelet aggregation induced by other activators such as thrombin, ADP, and U46619. nih.govnih.gov This suggests a specific inhibitory action on the collagen-platelet interaction pathway. The proposed mechanism involves the inhibition of the SFKs/Syk/Akt/PLCγ2 activation pathway in platelets. nih.govnih.gov
In Vivo Models:
In vivo studies using a ferric chloride-induced mesenteric thromboembolism model in mice have shown that evodiamine can significantly prolong the time to vessel occlusion. nih.govnih.gov This indicates its ability to interfere with thrombus formation in a living organism.
Antiobesity Investigations
The potential of this compound in the management of obesity is an area of growing interest, with some evidence suggesting its involvement in metabolic regulation.
Animal Studies:
While direct studies on this compound are limited, research on the parent compound, evodiamine, has shown promising anti-obesity effects. Intragastric administration of evodiamine in animal models has been found to suppress the levels of neuropeptide Y (NPY) mRNA and peptides in the arcuate nucleus of the hypothalamus. nih.gov NPY is a potent appetite stimulant, and its suppression may contribute to reduced food intake and subsequent weight loss.
Furthermore, evodiamine has been observed to improve leptin resistance and insulin (B600854) sensitivity in mice. nih.gov It has also been shown to inhibit both gastric emptying and gastrointestinal transit, potentially through the release of cholecystokinin (B1591339) (CCK), a hormone that plays a key role in regulating digestion and appetite. nih.gov
Adipogenesis Research:
In vitro studies have explored the effect of evodiamine on adipogenesis, the process of fat cell formation. Evodiamine has been found to inhibit adipogenesis by stimulating the ERK/MAPK signaling pathway, which in turn modulates the expression of adipocyte-specific transcription factors and Akt signaling. nih.gov
Analgesic Efficacy
Evodia rutaecarpa, the plant from which Dehydroevodiamine is derived, has a long history of use in traditional Chinese medicine for the treatment of pain, including headaches and abdominal pain. nih.gov Modern scientific investigations are beginning to validate this traditional use and explore the underlying mechanisms of its analgesic effects.
Preclinical Research:
Dehydroevodiamine has been reported to possess analgesic properties. nih.gov The analgesic effects are thought to be mediated, at least in part, through its anti-inflammatory actions. The compound has been shown to downregulate pro-inflammatory cytokines and inflammatory mediators. nih.gov Specifically, it can inhibit the production of pro-inflammatory factors such as TNF-α, interleukin-1 beta (IL-1β), and IL-6. nih.gov
One of the proposed mechanisms for the analgesic activity of compounds from Evodia rutaecarpa involves the stimulation of calcitonin gene-related peptide (CGRP) release. CGRP is a neuropeptide that plays a complex role in pain modulation.
While specific data from standardized analgesic assays like the acetic acid-induced writhing test or the hot plate test for this compound are not extensively detailed in the currently available literature, the established anti-inflammatory properties provide a strong rationale for its observed analgesic effects.
Mechanistic Elucidation and Molecular Targets of Dehydroevodiamine Hydrochloride
Enzymatic Interaction Profiles
Acetylcholinesterase Inhibition Dynamics
Dehydroevodiamine (B150072) hydrochloride has been identified as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Studies have shown that it inhibits acetylcholinesterase activity in a dose-dependent manner. nih.govnih.gov The mechanism of this inhibition has been characterized as non-competitive. nih.govnih.gov The concentration of Dehydroevodiamine hydrochloride required to inhibit 50% of the acetylcholinesterase enzyme activity, known as the IC50 value, has been determined to be 37.8 µM. nih.govnih.gov
Table 1: Acetylcholinesterase Inhibition by this compound
| Parameter | Value | Mechanism |
|---|---|---|
| IC50 | 37.8 µM | Non-competitive |
Beta-Secretase Modulatory Activities
Investigations into the effects of this compound on the enzymes involved in the production of amyloid-β peptides have revealed its activity as a β-secretase (BACE1) inhibitor. It has been demonstrated that this compound directly inhibits β-secretase activity in a manner that is dependent on the concentration of the compound. nih.gov Further analysis of its inhibitory action indicates that it functions as a competitive inhibitor of β-secretase. nih.gov The IC50 value for this enzymatic inhibition was found to be 40.96 µM. nih.gov Molecular modeling studies have also suggested a strong interaction between this compound and the active site of human BACE1. nih.gov
Table 2: Beta-Secretase Inhibition by this compound
| Parameter | Value | Mechanism |
|---|---|---|
| IC50 | 40.96 µM | Competitive |
Cellular Signaling Pathway Interventions
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation
The potential mechanism of action for Dehydroevodiamine has been linked to the regulation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov This pathway is a crucial signaling cascade that regulates a variety of cellular processes. Research suggests that Dehydroevodiamine may exert its effects by modulating the components of this pathway. nih.govnih.gov
Extracellular Signal-Regulated Kinase (ERK) Modulation
Within the MAPK pathway, Dehydroevodiamine has been shown to influence the Extracellular Signal-Regulated Kinase (ERK) pathway. One study demonstrated that Dehydroevodiamine could significantly inhibit the phosphorylation of ERK. nih.gov This modulation of ERK, a key protein in cell signaling, suggests a specific point of intervention for Dehydroevodiamine within the broader MAPK cascade. nih.govnih.gov
p38 Kinase Pathway Involvement
In addition to its effects on ERK, Dehydroevodiamine has also been implicated in the regulation of the p38 kinase pathway, another branch of the MAPK signaling family. Research has shown that Dehydroevodiamine can significantly inhibit the phosphorylation of p38 kinase. nih.gov This finding points to the involvement of the p38 pathway in the cellular response to Dehydroevodiamine. nih.gov
c-Jun N-terminal Kinase (JNK) Pathway Analysis
The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are key players in stress signaling pathways. nih.gov These pathways are implicated in a variety of cellular processes, including gene expression, cell death, and neuronal plasticity. nih.gov JNKs are potently activated by a range of cellular stressors, such as oxidative stress and chemotherapeutic agents. nih.gov This activation can lead to growth inhibition or apoptosis (cell death). nih.gov The JNK signaling pathway is known to be involved in stress-induced apoptosis. nih.gov
Activation of the JNK pathway occurs through a coordinated cascade involving scaffold proteins that facilitate signal amplification and ensure substrate specificity. nih.gov Once activated, JNK can phosphorylate various downstream targets, including the transcription factor c-Jun. This phosphorylation can modulate gene expression. nih.gov In the context of neurodegenerative conditions like Alzheimer's disease, there is evidence of JNK pathway activation in response to stressors like amyloid-β peptides. nih.gov
Rho/NF-κB Signaling Pathway Control
Dehydroevodiamine (DHE) has been shown to modulate the Rho/nuclear factor kappa-B (Rho/NF-κB) signaling pathway. nih.gov Research indicates that DHE can inhibit this pathway, which plays a role in regulating inflammatory responses and oxidative stress. nih.gov
In a study investigating the effects of DHE on gastric ulcers in rats, it was found that DHE administration inhibited the Rho/NF-κB signaling pathway. nih.gov This inhibition was associated with a reduction in inflammatory responses and oxidative stress, ultimately preventing gastric mucosal damage and promoting its repair. nih.gov The study suggests that the therapeutic effects of DHE in this context may be linked to its ability to regulate this specific signaling cascade. nih.gov More recent research has further elucidated this mechanism, showing that DHE can alleviate ulcerative colitis in rats by targeting AKT1, which in turn inhibits the PI3K/AKT/NF-κB signaling pathway. nih.gov
Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Axis
Hypoxia-Inducible Factor-1 alpha (HIF-1α) is a crucial transcription factor that regulates cellular responses to low oxygen conditions, or hypoxia. nih.gov It is the inducible subunit of the HIF-1 transcription factor. nih.gov Under hypoxic conditions, HIF-1α becomes stabilized and activates the transcription of numerous genes involved in processes like angiogenesis (the formation of new blood vessels). nih.govyoutube.com
One of the key genes upregulated by HIF-1 is Vascular Endothelial Growth Factor (VEGF), a primary cytokine involved in angiogenesis. nih.gov The HIF-1α/VEGF pathway is therefore a critical axis in promoting the formation of new blood vessels, particularly in environments with limited oxygen supply, such as growing tumors. nih.gov Studies have shown that increased expression of HIF-1α and VEGF-A is observed in certain cancers in response to hypoxia. nih.gov Inhibition of HIF-1α has been demonstrated to decrease both HIF-1α and VEGF-A expression, consequently reducing hypoxia-induced angiogenesis. nih.gov This signaling pathway has been implicated in the progression of various cancers, including acute myeloid leukemia. nih.govdeepdyve.com
Neural Cell Adhesion Molecule (NCAM) Protein Expression Regulation
The Neural Cell Adhesion Molecule (NCAM), also known as CD56, is a glycoprotein (B1211001) found on the surface of neurons, glial cells, and skeletal muscle. wikipedia.org It plays a significant role in cell-to-cell adhesion, neurite outgrowth, and synaptic plasticity. wikipedia.orgnih.gov NCAM is involved in the homophilic binding between neurons and is crucial for the proper development and plasticity of the nervous system. wikipedia.orgnih.gov
NCAM exists in several isoforms, with the major ones being NCAM-120, NCAM-140, and NCAM-180. nih.gov Two of these are transmembrane proteins, while one is anchored to the cell membrane via a glycosylphosphatidyl inositol (B14025) anchor. nih.gov The molecule is believed to activate intracellular signaling pathways upon binding, leading to an increase in intracellular calcium, which in turn influences cell migration and neurite extension. nih.gov While NCAM expression is critical during development, studies on its expression in Alzheimer's disease have not shown significant changes compared to healthy controls. nih.gov
Ion Channel and Receptor Interactions
hERG Channel Activity Assessment
Dehydroevodiamine (DHE) has been identified as a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.gov The hERG channel is critical for cardiac repolarization, the process by which heart cells recover after an electrical impulse. nih.govevotec.com Inhibition of this channel can lead to a prolongation of the QT interval, a measure of the time it takes for the heart's ventricles to repolarize, which can increase the risk of potentially fatal cardiac arrhythmias like Torsade de Pointes. nih.govenamine.net
Patch-clamp experiments have determined the half-maximal inhibitory concentration (IC50) of DHE on the hERG channel to be 253.2 ± 26.3 nM. nih.gov Studies on chronic atrioventricular block in dogs have shown that DHE can increase the QT duration by 48 ± 10% and has induced Torsade de Pointes in a portion of the animals studied. nih.gov This indicates a proarrhythmic potential for the compound due to its hERG channel blocking activity. nih.gov
| Compound | Target | Activity | IC50 Value | Reference |
| Dehydroevodiamine | hERG Channel | Inhibition | 253.2 ± 26.3 nM | nih.gov |
Intracellular Calcium Homeostasis Modulation
This compound (DHED) has demonstrated effects on intracellular calcium levels. targetmol.com Research suggests that DHED has protective effects against cognitive impairments, and these effects are associated with its ability to inhibit neurotoxicity and modulate intracellular calcium. targetmol.com
Acetylcholine Receptor (AChR) Interactions
This compound (DHED) has been identified as a significant modulator of the cholinergic system, primarily through its potent inhibitory action on acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Research has demonstrated that DHED inhibits acetylcholinesterase activity in a dose-dependent and non-competitive manner. nih.govmedchemexpress.com The half-maximal inhibitory concentration (IC50) value for this inhibition has been reported to be 37.8 μM. nih.govmedchemexpress.com This potent anti-amnesic effect is considered to be a result of the combined effects of this acetylcholinesterase inhibition and the compound's known ability to enhance cerebral blood flow. nih.govmedchemexpress.com
Beyond its well-established role as an AChE inhibitor, evidence suggests that the efficacy of dehydroevodiamine (DHE) also involves the long-term promotion of synaptic transmission through the activation of muscarinic and N-methyl-D-aspartate receptors. nih.gov The increased availability of acetylcholine due to AChE inhibition likely leads to the activation of these postsynaptic receptors. Muscarinic receptors, a class of G-protein coupled receptors, are crucial for various physiological functions, and their activation is implicated in the therapeutic effects of cholinomimetic drugs. While direct binding affinities of DHED to specific muscarinic or nicotinic receptor subtypes are not extensively documented, its ability to potentiate cholinergic signaling through AChE inhibition indirectly influences the activity of these receptors.
The interaction of DHED with the cholinergic system, particularly its AChE inhibitory activity, has positioned it as a compound of interest for its potential neuroprotective effects. labcloudinc.com
Table 1: Acetylcholinesterase (AChE) Inhibition by this compound
| Parameter | Value | Reference |
| Mechanism of Inhibition | Non-competitive | nih.govmedchemexpress.com |
| IC50 Value | 37.8 μM | nih.govmedchemexpress.com |
Antioxidant Mechanisms at the Molecular Level
This compound exhibits significant antioxidant properties, contributing to its neuroprotective and other pharmacological effects. Its antioxidant activity is multifaceted, involving the downregulation of reactive oxygen species (ROS) production and the modulation of nitric oxide synthesis.
Research has indicated that dehydroevodiamine (DHE) exerts a strong protective effect against cognitive impairment, which is attributed in part to its antioxidant activity, specifically the downregulation of reactive oxygen species (ROS) production. nih.gov Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates, is implicated in the pathogenesis of various neurodegenerative diseases.
While the precise molecular mechanisms by which DHED downregulates ROS production are still under investigation, it is known that sources of cellular ROS include mitochondrial respiration and enzymes such as NADPH oxidases. nih.govmdpi.com The ability of DHED to mitigate ROS levels suggests a potential interaction with these pathways. For instance, some phytochemicals have been shown to inhibit the activity of NADPH oxidase, a key enzyme in the production of superoxide (B77818) radicals. mdpi.com
This compound has been shown to modulate the production of nitric oxide (NO), a critical signaling molecule with diverse physiological and pathological roles. labcloudinc.com The modulation of NO synthesis by DHED appears to be context-dependent, with a notable inhibitory effect on inducible nitric oxide synthase (iNOS).
In studies using murine macrophage-like cells, dehydroevodiamine (DHE) was found to inhibit the production of NO stimulated by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) in a concentration-dependent manner. nih.gov This inhibition is attributed to its interference with the priming signal initiated by IFN-γ and, importantly, with the synthesis of the iNOS protein. nih.gov The overproduction of NO by iNOS is a hallmark of inflammation, and its inhibition by DHED underscores the anti-inflammatory potential of the compound.
Furthermore, the vasorelaxant effect of DHE has been found to be partially dependent on the endothelium and is mediated by the nitric oxide (NO) and cyclic GMP pathway. nih.gov This suggests a potential interaction with endothelial nitric oxide synthase (eNOS), the enzyme responsible for the production of NO in the vasculature, which plays a key role in regulating blood vessel tone.
Preclinical Investigations and Therapeutic Applications of Dehydroevodiamine Hydrochloride
In Vitro Experimental Models
In vitro studies are fundamental in pharmacological research, offering a controlled environment to investigate the direct effects of a compound on specific cell types and biological processes. Dehydroevodiamine (B150072) hydrochloride has been examined in various cell-based systems, including immortalized cell lines and primary cell cultures, to assess its molecular and cellular activities.
Cell lines provide a reproducible and scalable method for pharmacological screening. Studies using human fibroblast-like synoviocytes (MH7A cells), a cell line relevant to rheumatoid arthritis research, have explored the anti-inflammatory properties of dehydroevodiamine. nih.govnih.gov In this model, the compound was shown to inhibit the proliferation of these cells and reduce the transcription and synthesis of pro-inflammatory factors and matrix metalloproteinases. nih.gov Further investigations in macrophage cell lines demonstrated that dehydroevodiamine inhibits the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide. selleckchem.com Additionally, transport studies using the human colon adenocarcinoma cell line Caco-2 have been employed to evaluate the permeability characteristics of dehydroevodiamine. nih.gov
Primary cell cultures, derived directly from animal tissues, offer a model that more closely mimics the physiological environment of cells in vivo. mdpi.com In the context of neurobiology, primary cortical neurons have been a key model for investigating the neuroprotective effects of dehydroevodiamine hydrochloride. nih.govkjpp.netnih.gov Research has shown that in primary cortical neurons, this compound can reduce neurotoxicity and the production of reactive oxygen species (ROS) induced by β-amyloid. nih.govkjpp.netnih.gov Furthermore, the compound has been observed to decrease intracellular calcium levels in these neurons. nih.govkjpp.netnih.govselleckchem.com Studies have also demonstrated that treatment with this compound can recover the levels of neural cell adhesion molecule (NCAM) proteins, which are important for neuronal function and plasticity. selleckchem.comnih.gov
Interactive Table 1: Summary of In Vitro Research Findings
| Model Type | Specific Model | Key Findings | Compound Studied |
|---|---|---|---|
| Cell Line | Human Fibroblast-Like Synoviocytes (MH7A) | Inhibited cell proliferation; Reduced synthesis of pro-inflammatory factors (IL-1β, IL-6) and matrix metalloproteinases (MMP-1, MMP-3). nih.gov | Dehydroevodiamine |
| Cell Line | Murine Macrophage Cells | Inhibited expression of iNOS, COX-2, and PGE2. selleckchem.com | Dehydroevodiamine |
| Primary Culture | Primary Cortical Neurons | Reduced β-amyloid-induced neurotoxicity and ROS production nih.govkjpp.netnih.gov; Decreased intracellular calcium levels nih.govkjpp.netnih.govselleckchem.com; Recovered levels of Neural Cell Adhesion Molecule (NCAM) proteins. selleckchem.comnih.gov | This compound |
In Vivo Animal Models of Disease and Impairment
Following promising in vitro results, in vivo animal models are essential for evaluating the physiological effects and therapeutic efficacy of a compound in a complex, living system. This compound has been tested in various rodent models of human diseases.
Animal models that mimic the cognitive deficits seen in Alzheimer's disease and other forms of amnesia are critical for developing new therapies. The scopolamine-induced amnesia model in rats, which disrupts cholinergic signaling, is a well-established model for such cognitive impairment. kjpp.net In this model, this compound has been shown to ameliorate spatial memory impairment. nih.govkjpp.netnih.gov Another significant model involves the direct infusion of β-amyloid (Aβ1-42) into the brain, which replicates the amyloid plaque pathology associated with Alzheimer's disease. nih.govkjpp.netresearchgate.net Studies using this Aβ1-42-infused rat model have demonstrated that this compound significantly improves learning and memory. nih.govkjpp.netnih.govselleckchem.com The compound is suggested to exert these protective effects through its antioxidant activity and inhibition of neurotoxicity. nih.govkjpp.netnih.gov It has also been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), which is crucial for memory and learning. nih.gov
To investigate anti-inflammatory and immunomodulatory potential, researchers utilize animal models of chronic inflammation. The adjuvant-induced arthritis (AIA) model in rats, induced by Complete Freund's Adjuvant, is a common model for studying rheumatoid arthritis. nih.govnih.gov In these AIA rats, administration of dehydroevodiamine has been reported to relieve joint swelling, inhibit synovial pannus hyperplasia, and reduce arthritis scores. nih.govnih.gov Furthermore, it was shown to decrease the expression of pro-inflammatory factors and reduce the synthesis of matrix metalloproteinases in the joint tissue of these animals. nih.govnih.gov In models of gastrointestinal injury, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in rats, dehydroevodiamine demonstrated an ability to alleviate colitis symptoms by suppressing inflammatory and oxidative stress responses and amending colonic barrier injury. researchgate.net
The cardiovascular effects of dehydroevodiamine have been investigated in several animal models. In vivo studies have shown that it can cause a slight decrease in blood pressure and a significant decrease in heart rate. nih.govselleckchem.com One of its noted effects is the ability to increase cerebral blood flow, which was observed in anesthetized cats. nih.gov This action on cerebral circulation suggests a potential role in conditions where enhanced blood flow to the brain is beneficial. nih.gov Other research has pointed to its hypotensive effects. kjpp.netselleckchem.com
Interactive Table 2: Summary of In Vivo Research Findings
| Disease Model | Animal | Key Findings | Compound Studied |
|---|---|---|---|
| Alzheimer's Disease / Amnesia | Rat (Scopolamine-induced) | Ameliorated spatial memory impairment. nih.govkjpp.netnih.gov | This compound |
| Alzheimer's Disease | Rat (Aβ1-42-infused) | Significantly improved learning and memory. nih.govkjpp.netnih.govselleckchem.com | This compound |
| Rheumatoid Arthritis | Rat (Adjuvant-induced arthritis) | Relieved joint swelling; Inhibited synovial hyperplasia; Reduced pro-inflammatory factors and MMPs in joint tissue. nih.govnih.gov | Dehydroevodiamine |
| Gastric Injury | Rat (DSS-induced ulcerative colitis) | Alleviated colitis symptoms; Suppressed inflammatory and oxidative stress responses. researchgate.net | Dehydroevodiamine |
| Cardiovascular Effects | General (in vivo) | Caused a slight decrease in blood pressure and a marked decrease in heart rate. nih.govselleckchem.com | Dehydroevodiamine |
| Cardiovascular Effects | Cat | Increased cerebral blood flow. nih.gov | Dehydroevodiamine |
Stress-Induced Behavioral Anomaly Models
This compound (DHED), a compound derived from Evodia rutaecarpa, has been investigated for its potential to mitigate the effects of chronic stress on behavior and memory. nih.gov In preclinical studies utilizing rodent models, chronic stress is known to precipitate depression-like symptoms and impair cognitive functions, particularly learning and memory. nih.gov Research indicates that DHED may offer therapeutic benefits in such conditions.
In one key study, rats subjected to stress demonstrated memory impairments and behavioral abnormalities that were subsequently treated with DHED. nih.gov The efficacy of the compound was evaluated using a battery of behavioral tests, including the open-field test, the Y-maze test, and the forced swimming test. nih.gov The results from these tests showed that DHED administration could improve both stress-induced memory deficits and depression-like behaviors without altering general mobility. nih.gov
A significant molecular finding from this research was the effect of DHED on Neural Cell Adhesion Molecule (NCAM) levels. nih.gov Chronic stress has been shown to decrease the expression of NCAM in the hippocampus and other brain regions, a change associated with cognitive and structural deficits. nih.gov Treatment with DHED was found to significantly reverse the stress-induced reduction in NCAM protein levels. nih.gov Furthermore, in vitro experiments on primary cortical neurons showed that DHED could prevent the decrease in NCAM levels caused by staurosporine, a substance known to induce apoptosis. nih.gov These findings suggest that DHED's therapeutic effects on stress-induced behavioral anomalies may be mediated, at least in part, by its ability to modulate neuronal plasticity and regeneration through the NCAM pathway. nih.gov
Table 1: Effects of this compound on Stress-Induced Behavioral Models
| Model | Behavioral Test | Key Findings | Molecular Mechanism |
|---|---|---|---|
| Stress-Induced Rats | Open-field test | No significant change in mobility | Restoration of NCAM levels |
| Stress-Induced Rats | Y-maze test | Improvement in memory impairments | |
| Stress-Induced Rats | Forced swimming test | Amelioration of depression-like behavior | |
| Primary Cortical Neurons | Staurosporine-induced damage | Prevention of decreased NCAM levels |
Prospective Therapeutic Avenues and Disease Targets
Central Nervous System Disorders
This compound has demonstrated significant neuroprotective properties in various preclinical models of central nervous system (CNS) disorders. nih.gov Its ability to cross the blood-brain barrier makes it a promising candidate for targeting neurological conditions. nih.gov A primary area of investigation has been its potential in managing neurodegenerative diseases like Alzheimer's disease. nih.govkjpp.net
In models of Alzheimer's disease, DHED has shown a strong protective effect against cognitive impairment. kjpp.net Studies using scopolamine-induced amnesia and β-amyloid (Aβ)₁-₄₂-infused rat models have revealed that DHED can ameliorate spatial memory impairment and improve learning and memory. kjpp.netresearchgate.net The mechanisms underlying these cognitive enhancements are believed to involve its antioxidant activity, including the reduction of Aβ-induced reactive oxygen species (ROS) production. kjpp.net Additionally, DHED has been observed to reduce neurotoxicity and decrease intracellular calcium levels in primary cortical neurons, further contributing to its neuroprotective profile. kjpp.netresearchgate.net The compound also inhibits acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning. kjpp.nettargetmol.com
Beyond Alzheimer's disease, Dehydroevodiamine has been studied in the context of traumatic brain injury (TBI). Research suggests it can ameliorate neurological dysfunction following TBI by mitigating oxidative stress and apoptosis. nih.gov The proposed mechanism involves the regulation of the SIRT1/FOXO3a/Bim pathway, where DHED up-regulates the deacetylase SIRT1, leading to the deacetylation of FOXO3a and subsequent suppression of Bim expression. nih.gov
Table 2: Preclinical Findings for this compound in CNS Disorders
| CNS Disorder Model | Key Findings | Proposed Mechanism of Action |
|---|---|---|
| Scopolamine-Induced Amnesia | Ameliorated spatial memory impairment | Acetylcholinesterase (AChE) inhibition |
| Aβ₁-₄₂-Infused Memory Impairment | Improved learning and memory | Antioxidant activity (reduced ROS), inhibition of neurotoxicity, decreased intracellular calcium |
| Traumatic Brain Injury (TBI) | Mitigated neurological dysfunction, oxidative stress, and apoptosis | Regulation of SIRT1/FOXO3a/Bim pathway |
Chronic Inflammatory States
Dehydroevodiamine is recognized for its broad anti-inflammatory effects, which are attributed to its ability to downregulate pro-inflammatory cytokines and mediators. nih.gov This has led to its investigation as a potential therapeutic agent for chronic inflammatory conditions, such as rheumatoid arthritis (RA). nih.gov
In a preclinical study using an adjuvant-induced arthritis (AIA) rat model, a condition that mimics human RA, administration of Dehydroevodiamine resulted in significant therapeutic benefits. nih.gov These benefits included a reduction in joint swelling, inhibition of synovial pannus hyperplasia, and lower joint scores. nih.govnih.gov At the molecular level, treatment with Dehydroevodiamine led to a decrease in the serum levels of several pro-inflammatory factors. nih.gov
Further in vitro experiments using human fibroblast-like synoviocytes (MH7A cells) have helped to elucidate the mechanism behind these anti-inflammatory effects. nih.gov The study found that Dehydroevodiamine could inhibit the phosphorylation of p38, ERK, and JNK, which are key components of the Mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This pathway is known to play a crucial role in inflammation. By regulating the MAPK pathway, Dehydroevodiamine effectively reduces inflammation and the expression of matrix metalloproteinases (MMPs), which are involved in the joint destruction seen in RA. nih.gov
Digestive System Afflictions
The pharmacological activities of Dehydroevodiamine extend to the digestive system, where it has shown promise in addressing inflammatory and ulcerative conditions. nih.gov Research has specifically explored its efficacy in models of gastric injury and ulcerative colitis (UC). nih.govnih.gov
In a model of indomethacin-induced gastric injury, Dehydroevodiamine was found to attenuate key symptoms such as decreased food intake, weight loss, and the extent of gastric lesions. nih.gov It also helped to normalize gastric pH and mucosal thickness, indicating a protective effect on the stomach lining. nih.gov
More recent studies have focused on its role in ulcerative colitis, a chronic inflammatory bowel disease. nih.govnih.gov In a dextran sulfate sodium (DSS)-induced UC rat model, Dehydroevodiamine administration led to a significant alleviation of colitis symptoms. mdpi.com This was achieved by suppressing inflammatory and oxidative stress responses, repairing colonic barrier injury, and inhibiting apoptosis. mdpi.com Mechanistically, Dehydroevodiamine was found to target AKT1, thereby inhibiting the PI3K/AKT/NF-κB signaling pathway, a critical pathway in inflammatory processes. nih.govnih.gov Furthermore, the compound was observed to modulate gut microbiota, decreasing the abundance of certain pathogenic bacteria while increasing beneficial ones like Lactobacillus and Bifidobacterium. mdpi.com
Cardiovascular Health Management
Dehydroevodiamine exhibits distinct pharmacological activities within the cardiovascular system, primarily characterized by its anti-arrhythmic and hypotensive effects. nih.govcaymanchem.com In vivo studies in rats have demonstrated that intravenous administration of the compound can lead to a slight decrease in blood pressure and a significant reduction in heart rate. nih.gov
The compound's cardiac effects have been further investigated in isolated human myocardium and cardiomyocytes. caymanchem.com Dehydroevodiamine was shown to reduce the upstroke velocity, action potential amplitude, and contractile force of electrically-stimulated primary human atrial trabeculae. caymanchem.com In vitro, it also dose-dependently inhibited spontaneously beating atria. nih.gov These findings suggest a direct suppressive effect on the heart, which likely contributes to its anti-hypertensive properties. nih.gov While it has a notable impact on the heart, Dehydroevodiamine does not appear to significantly alter total peripheral resistance or blood flow to most organs, with the exception of reduced blood flow to the kidneys and skin. nih.gov These properties highlight its potential as a candidate for managing certain cardiovascular conditions. nih.govnih.gov
Toxicological Assessment and Safety Considerations of Dehydroevodiamine Hydrochloride
Cardiotoxicity Evaluations
The cardiovascular system is a primary focus in the safety assessment of dehydroevodiamine (B150072) hydrochloride, with research highlighting its potential to induce cardiac rhythm disturbances.
Proarrhythmic Potential Analysis
Dehydroevodiamine hydrochloride has demonstrated a clear potential for proarrhythmia, primarily through its inhibitory effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel. nih.govnih.gov Inhibition of the hERG channel is a critical concern in drug development as it can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP). nih.govfiocruz.br
In vitro studies using patch-clamp techniques on cells expressing the hERG channel have quantified the inhibitory potency of dehydroevodiamine. One study identified dehydroevodiamine as a potent hERG inhibitor with a half-maximal inhibitory concentration (IC50) of 253.2 ± 26.3 nM. nih.gov The proarrhythmic risk is further substantiated by in vivo animal models. In a study involving chronic atrioventricular block dogs, administration of this compound at a dose of 0.33 mg/kg over 5 minutes resulted in a significant increase in the QT duration by 48 ± 10% and induced TdP in two out of four of the animals. nih.gov Interestingly, higher doses in this particular study did not appear to induce TdP, suggesting a complex dose-response relationship. nih.gov Further in vivo evidence comes from studies in anesthetized rabbits, where this compound significantly increased the QT interval. nih.gov
These findings underscore the proarrhythmic potential of this compound, directly linked to its ability to block the hERG channel and prolong the QT interval.
| Parameter | Species/System | Concentration/Dose | Result |
| hERG Inhibition (IC50) | hERG-expressing cells | 253.2 ± 26.3 nM | Potent inhibition |
| QT Prolongation | Chronic atrioventricular block dogs | 0.33 mg/kg/5 min | 48 ± 10% increase |
| Torsades de Pointes (TdP) Induction | Chronic atrioventricular block dogs | 0.33 mg/kg/5 min | Induced in 2 out of 4 dogs |
| QT Prolongation | Anesthetized rabbits | 0.05 mg/kg/5 min | 12 ± 10% increase |
| QT Prolongation | Anesthetized rabbits | 0.5 mg/kg/5 min | 60 ± 26% increase |
Action Potential Duration Alterations
The proarrhythmic effects of this compound are a direct consequence of its influence on the cardiac action potential, the electrical impulse that governs heart muscle contraction. By blocking potassium currents, particularly the rapid delayed rectifier potassium current (IKr) mediated by hERG channels, this compound prolongs the repolarization phase of the action potential. nih.govnih.gov
| Tissue/Cell Type | Concentration | Effect on Action Potential |
| Human Atrial Myocardium | 0.1-0.3 µM | Depressed upstroke velocity and amplitude |
| Human Ventricular Myocardium | 0.1-0.3 µM | Depressed upstroke velocity and amplitude |
| Human Atrial and Ventricular Myocytes | 0.1-1 µM | Decreased Na+ and Ca2+ currents |
Hepatotoxicity and Bile Acid Homeostasis
The liver plays a central role in drug metabolism and detoxification, making it a key organ for toxicological assessment. Studies on this compound have revealed a nuanced interaction with liver function, particularly concerning bile acid regulation.
Impact on Bile Acid Regulation
Research suggests that this compound can impair bile acid homeostasis. nih.govnih.gov Bile acids are crucial for the digestion and absorption of fats and are tightly regulated through a complex system of synthesis, secretion, and reabsorption known as the enterohepatic circulation. A key component of this system is the Bile Salt Export Pump (BSEP), a transporter protein located on the canalicular membrane of hepatocytes that is responsible for pumping bile salts out of the liver cells and into the bile ducts. eurofinsdiscovery.com
Inhibition of BSEP can lead to an accumulation of bile acids within the hepatocytes, a condition known as cholestasis, which can be cytotoxic and lead to drug-induced liver injury (DILI). nih.gov While direct in vitro inhibition data for this compound on BSEP is not extensively detailed in the available literature, the observation that it impairs bile acid homeostasis points towards a potential interaction with this or other key bile acid transporters.
Observations of Hepatotoxicity Absence
Despite its impact on bile acid regulation, studies have also noted an absence of direct hepatotoxicity with this compound. nih.govnih.gov This suggests that while the compound may interfere with the transport of bile acids, it does not appear to cause direct damage to liver cells. This is a critical distinction, as the mechanisms of drug-induced liver injury can be varied. The lack of observed hepatotoxicity implies that the cellular machinery of the hepatocytes may have compensatory mechanisms to handle the altered bile acid concentrations or that the compound itself does not trigger apoptotic or necrotic pathways in these cells under the conditions studied.
General Toxicity and Adverse Reaction Profiling
Information from a safety data sheet indicates that this compound is classified as harmful if swallowed. caymanchem.com This suggests a degree of acute oral toxicity.
A reproductive and developmental toxicity study in Sprague-Dawley rats provided further insights into its potential adverse effects. In this study, no mortality was observed in male parent animals. However, at a dose of 200 mg/kg/day, a reduction in the rate of body weight gain was noted. In female parent animals, the same dose level was associated with a non-significant decrease in mating performance and fertility. A notable finding in the 200 mg/kg/day treatment group was an increased rate of fetal death, although the total number of fetuses did not differ significantly from the control group. Importantly, no malformations were observed in the F1 fetuses across all tested groups.
These findings from general toxicity studies highlight potential risks associated with higher doses of this compound, particularly concerning reproductive and developmental endpoints. Further sub-chronic and chronic toxicity studies would be beneficial to establish a No-Observed-Adverse-Effect Level (NOAEL) and to more comprehensively characterize its long-term safety profile.
| Study Type | Species | Dose | Observed Effects |
| Acute Toxicity | - | - | Harmful if swallowed |
| Reproductive & Developmental Toxicity | Sprague-Dawley Rat (Male) | 200 mg/kg/day | Reduction in body weight gain rate |
| Reproductive & Developmental Toxicity | Sprague-Dawley Rat (Female) | 200 mg/kg/day | Decreased mating performance and fertility (not significant) |
| Reproductive & Developmental Toxicity | Sprague-Dawley Rat (Fetuses) | 200 mg/kg/day | Increased fetal death rate; No malformations |
Structure Activity Relationships and Rational Drug Design for Dehydroevodiamine Hydrochloride
Influence of Structural Modifications on Pharmacological Efficacy
The pharmacological profile of dehydroevodiamine (B150072) is highly sensitive to modifications of its chemical scaffold. SAR studies, often comparing DHED to its natural analogs like evodiamine (B1670323) (EOD) and rutaecarpine (B1680285) (RUT), have revealed key structural determinants for its activity.
A critical structural feature is the substitution at the N-14 position of the indoloquinazoline nucleus. Ligand-docking analyses have indicated that the presence and nature of a substituent at this position are key factors influencing the molecule's interaction with biological targets such as the aryl hydrocarbon receptor (AHR). researchgate.net A comparative study demonstrated that DHED, EOD, and RUT all activate AHR, but with a distinct order of efficacy: RUT > DHED > EOD. This suggests that the specific substitution at N-14 directly modulates the potency of AHR activation. researchgate.net
Research on the closely related analog evodiamine has provided further insights applicable to DHED. Studies involving the synthesis of evodiamine derivatives have shown that introducing hydrophilic groups, such as hydroxyl (OH) or amino (NH2) groups, at specific positions on the A and E rings can enhance antitumor activity. researchgate.net This strategy of modifying peripheral rings could be applied to the DHED scaffold to potentially boost its therapeutic effects.
| Structural Feature | Compared Compounds | Observed Influence on Efficacy/Pharmacology | Reference |
|---|---|---|---|
| Molecular Planarity (Dihedral Angle) | Dehydroevodiamine (3.71°) vs. Evodiamine (82.34°) | The flatter structure of DHED enhances its ability to cross the blood-brain barrier and contributes to a 150-fold increase in oral bioavailability. | nih.gov |
| N-14 Atom Substitution | Rutaecarpine vs. Dehydroevodiamine vs. Evodiamine | This position is a key factor in activating the Aryl Hydrocarbon Receptor (AHR), with the efficacy order being RUT > DHED > EOD. | researchgate.net |
| Peripheral Ring Functionalization | Evodiamine vs. Hydroxylated Derivatives | Introduction of hydrophilic groups (e.g., -OH) on the aromatic rings of the evodiamine analog was found to enhance antitumor activity. | researchgate.net |
Development and Characterization of Dehydroevodiamine Hydrochloride Derivatives
Rational drug design has led to the development of specific DHED derivatives aimed at overcoming the parent compound's limitations, such as poor water solubility, and improving its therapeutic profile. The synthesis and characterization of these new chemical entities are crucial steps in developing viable drug candidates.
A significant advancement in this area is the creation of Carboxy-Dehydroevodiamine Hydrochloride (cx-DHED). This derivative was specifically designed to address the poor water solubility of DHED. nih.gov The introduction of a carboxyl group fundamentally alters the physicochemical properties of the molecule, leading to enhanced solubility.
Research has shown that this structural modification translates into significant therapeutic enhancements. In preclinical models of Alzheimer's disease (5xFAD mice), cx-DHED demonstrated superior efficacy compared to the parent compound, DHE. nih.gov The study highlighted that cx-DHED treatment led to a dramatic reduction in memory impairment, a decrease in the number of amyloid plaques, and a reduction in hyperphosphorylated tau (PHFs-tau). Furthermore, it was shown to improve synaptic stability, addressing a key pathological feature of the disease. nih.gov These findings underscore the success of this rational design approach in creating a more potent neuroprotective agent.
Derivatization is a key strategy for optimizing the pharmacokinetic profile of a lead compound, affecting its absorption, distribution, metabolism, and excretion (ADME). The development of cx-DHED is a prime example of this principle in action. By increasing the compound's polarity and water solubility, the derivatization led to enhanced bioavailability, meaning a greater fraction of the administered dose reaches systemic circulation to exert its therapeutic effect. nih.gov
The inherent structural differences between DHED and its analog evodiamine also serve as a lesson in pharmacokinetic modulation. The planarity of the DHED molecule is directly linked to its superior absorption and brain penetration compared to evodiamine. nih.gov This highlights that even subtle changes to the core structure can have profound impacts on a compound's pharmacokinetic behavior. Other strategies, such as the formulation of compounds into nanopreparations like liposomes or micelles, have been explored for evodiamine to improve its solubility and bioavailability, representing another avenue for enhancing the delivery of DHED-related compounds. nih.gov
The ultimate goal of rational drug design is to create analogs with an improved therapeutic index—the ratio between a drug's toxic dose and its therapeutic dose. An improved index means a wider margin of safety and is often achieved by either increasing efficacy at a given dose or decreasing toxicity.
The development of cx-DHED, with its superior ability to ameliorate memory impairment compared to DHED, points toward an improved therapeutic index by enhancing efficacy. nih.gov Furthermore, research has indicated that the anti-amnesic effect of DHED itself is more potent than that of tacrine, a drug formerly used for Alzheimer's disease, suggesting a favorable efficacy profile. nih.gov
A critical consideration for DHED is its known toxicity profile, which includes proarrhythmic effects. nih.gov A key objective in the rational design of DHED analogs is to mitigate or eliminate such toxicities while preserving or enhancing the desired pharmacological activity. By modifying the structure to reduce interaction with off-target receptors, such as cardiac ion channels responsible for arrhythmias, while maintaining high affinity for therapeutic targets like acetylcholinesterase, it is possible to develop a derivative with a significantly improved therapeutic index.
| Property | This compound (DHED) | Carboxy-Dehydroevodiamine HCl (cx-DHED) | Reference |
|---|---|---|---|
| Key Structural Modification | Parent Compound | Addition of a carboxyl group | nih.gov |
| Water Solubility | Low | Increased | nih.gov |
| Bioavailability | Moderate | High | nih.gov |
| Efficacy in AD Models | Effective | Superior to DHED in ameliorating memory impairment, reducing amyloid plaques, and improving synaptic stability. | nih.gov |
Methodological Frameworks in Dehydroevodiamine Hydrochloride Research
Analytical Chemistry Techniques
Analytical chemistry provides the foundational tools for isolating, identifying, and quantifying Dehydroevodiamine (B150072) Hydrochloride in various samples, from herbal extracts to biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of Dehydroevodiamine Hydrochloride. sigmaaldrich.comsigmaaldrich.com The method's precision and sensitivity allow for the accurate determination of the compound's concentration in complex mixtures.
Research has established robust HPLC methods for this purpose. For instance, a method developed for the determination of dehydroevodiamine in Evodia rutaecarpa utilized an Agilent Zorbax SB-C18 column. nih.gov The separation was achieved using a mobile phase consisting of a 30:70 (v/v) mixture of acetonitrile (B52724) and water, with the aqueous phase containing 30 mM sodium acetate (B1210297) trihydrate and 0.15% acetic acid. nih.gov The analysis was performed at a flow rate of 1 mL/min with detection at 368 nm, demonstrating excellent linearity. nih.gov Similarly, LC-MS methods, which use HPLC for separation, have employed Apollo C18 columns with a mobile phase of methanol (B129727) and 0.01% formic acid in water. nih.gov
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase (Column) | Agilent Zorbax SB-C(18) (250 mm x 4.6 mm, 5 µm) nih.gov | Apollo C(18) (250 mm × 4.6 mm, 5 μm) nih.gov |
| Mobile Phase | Acetonitrile-water (30:70, v/v) with 30 mM sodium acetate trihydrate and 0.15% acetic acid nih.gov | Methanol-0.01% formic acid water (60:40, v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov | Not specified in abstract |
| Detection Wavelength | 368 nm nih.gov | N/A (MS detection) nih.gov |
| Linear Range | Not specified in abstract, but R²=0.9998 nih.gov | 1.0-500 ng/mL nih.gov |
| Lower Limit of Quantification (LLOQ) | Not specified in abstract | 1.0 ng/mL nih.gov |
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is indispensable for the identification and structural characterization of this compound. This technique provides high-resolution mass data, confirming the compound's molecular weight and elemental composition. sigmaaldrich.com
LC-MS methods have been successfully developed for the simultaneous determination of dehydroevodiamine and other compounds in rat plasma. nih.gov These methods typically use positive electrospray ionization (ESI) and operate in the selected ion monitoring (SIM) mode to enhance sensitivity and specificity. nih.gov Such analyses are crucial for pharmacokinetic studies, allowing for the precise measurement of the compound in biological samples over time. nih.govnih.gov Furthermore, MS is vital in characterizing the various solid forms of the compound, such as its different hydrochloride salts (e.g., anhydrate, dihydrate, trihydrate), by confirming their molecular identity after crystallization. rsc.org
| Parameter | Details from a Validated Method nih.gov |
|---|---|
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Application | Simultaneous determination in rat plasma |
| Intra-day Precision | Within 6.0% |
| Inter-day Precision | Within 10.9% |
| Accuracy (Relative Error) | Less than 4.8% and 6.5% |
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of this compound. researchgate.net Techniques such as 1D-NMR (¹H and ¹³C) and 2D-NMR (e.g., COSY, HMBC, HMQC) provide detailed information about the molecule's carbon-hydrogen framework. analis.com.my
This methodology is essential for confirming the complex, multi-ring structure of the quinazolinocarboline alkaloid. rsc.organalis.com.my By analyzing chemical shifts, coupling constants, and through-bond correlations, researchers can assign every proton and carbon atom to its specific position in the molecule. analis.com.my NMR is also pivotal in distinguishing between closely related isomers and in characterizing different crystalline forms, such as solvates and hydrates, by identifying signals from the solvent or water molecules integrated into the crystal lattice. rsc.org The combination of NMR with high-resolution mass spectrometry provides an unambiguous structural confirmation of the compound. researchgate.net
Biochemical and Cell-Based Assay Systems
To understand the biological effects of this compound, researchers employ a variety of biochemical and cell-based assays. These systems allow for the investigation of its molecular targets and its impact on cellular processes.
Enzymatic activity assays are used to determine if this compound can inhibit or activate specific enzymes. A key target investigated in relation to this compound is Acetylcholinesterase (AChE), an enzyme critical to nerve signal transmission. nih.govaxonmedchem.com
Studies have demonstrated that this compound inhibits AChE activity in a dose-dependent manner. axonmedchem.com The inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, has been determined through these assays. Research has reported IC50 values for this compound against AChE to be 37.8 µM and 37.9 µM. nih.govaxonmedchem.com These assays typically measure the enzymatic conversion of a substrate to a product, and the rate of product formation is monitored in the presence and absence of the inhibitor to quantify its effect. explorationpub.comnih.gov
| Enzyme Target | Reported IC50 Value | Inhibition Type | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 37.8 µM | Non-competitive | axonmedchem.com |
| Acetylcholinesterase (AChE) | 37.9 µM | Not specified | nih.gov |
Cell-based assays are crucial for evaluating the effects of this compound on cell health, proliferation, and programmed cell death (apoptosis). researchgate.netselleckchem.com
Apoptosis Assays: Apoptosis is a multi-stage process, and different assays are used to detect its various phases. sigmaaldrich.comthermofisher.com
Early Stage: Annexin V assays are used to detect the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early hallmark of apoptosis. sigmaaldrich.com
Late Stage: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is employed to identify DNA fragmentation, a characteristic of late-stage apoptosis. researchgate.net In a study on hepatocellular carcinoma cells, TUNEL staining was used to assess the apoptosis rate in cells treated with DHE. researchgate.net
These assays, often used in combination, provide a detailed picture of how this compound influences cellular fate, distinguishing between cytostatic, cytotoxic, or pro-apoptotic effects. researchgate.netthermofisher.com
| Assay Type | Method | Purpose | Cell Lines Studied |
|---|---|---|---|
| Cell Viability | CCK-8 Assay | To analyze the effect of DHE on cell viability at different concentrations. | Huh-7, PLC |
| Apoptosis | TUNEL Staining | To stain and quantify cells undergoing late-stage apoptosis. | Huh-7, PLC |
In Vivo Pharmacological Models
In vivo models are indispensable for understanding the physiological and behavioral effects of this compound in a living organism. These studies primarily utilize rodent models to simulate human conditions related to cognitive decline and affective disorders.
Behavioral assays are fundamental in assessing the efficacy of DHED against cognitive and mood-related deficits. Research has employed various validated tests to measure changes in memory, learning, and depression-like behaviors in animal models subjected to stress or neurotoxic insults.
In studies using rat models of memory impairment, such as those induced by scopolamine (B1681570) (a cholinergic antagonist) or beta-amyloid (Aβ) infusion (a model for Alzheimer's disease), DHED has demonstrated significant cognitive-enhancing effects. nih.govresearchgate.netuu.nl The Morris water maze and passive avoidance tests are commonly used to evaluate spatial learning and long-term memory. In these tests, treatment with DHED has been shown to ameliorate memory deficits, enabling the animals to learn and recall tasks more effectively. nih.govresearchgate.netuu.nl
To assess effects on working memory and exploratory behavior, the Y-maze and open-field tests are utilized. Research on stress-induced cognitive impairment demonstrated that DHED administration improved spatial working memory performance in the Y-maze test. kjpp.net For evaluating affective function, the forced swimming test is a standard assay for depression-like behavior. In stressed rats, DHED treatment has been found to reduce immobility time in this test, suggesting an antidepressant-like effect. kjpp.net
These behavioral findings are often correlated with biochemical markers. For instance, the improvements in memory and mood have been linked to DHED's ability to restore levels of neural cell adhesion molecule (NCAM), a protein crucial for synaptic plasticity that is often reduced by stress. kjpp.net
Table 1: Summary of Behavioral Assays in this compound Research
| Animal Model | Behavioral Assay | Function Assessed | Key Findings with DHED Treatment | Citations |
| Scopolamine-Induced Amnesia (Rat) | Morris Water Maze | Spatial Learning & Memory | Ameliorated spatial memory impairment. | nih.govresearchgate.netuu.nl |
| Scopolamine-Induced Amnesia (Rat) | Passive Avoidance Test | Learning & Memory | Improved performance, indicating enhanced memory retention. | nih.govuu.nl |
| Aβ₁₋₄₂-Infused Model (Rat) | Morris Water Maze | Spatial Learning & Memory | Significantly improved learning and memory deficits. | nih.govresearchgate.netuu.nl |
| Aβ₁₋₄₂-Infused Model (Rat) | Passive Avoidance Test | Learning & Memory | Significantly improved performance. | uu.nl |
| Chronic Stress Model (Rat) | Y-Maze Test | Spatial Working Memory | Improved cognitive impairments. | kjpp.net |
| Chronic Stress Model (Rat) | Forced Swimming Test | Depression-like Behavior | Reduced immobility time, suggesting antidepressant effects. | kjpp.net |
| Chronic Stress Model (Rat) | Open-Field Test | Locomotor Activity | Assessed general activity to ensure other results were not due to hyperactivity. | kjpp.net |
Electrophysiological studies investigate the effects of a compound on the electrical properties of cells and tissues. While in-depth in vivo neural electrophysiology on DHED is not extensively documented, research has focused on its significant effects on cardiac electrophysiology.
Studies have identified Dehydroevodiamine as a potent blocker of the IKr current, which is mediated by the hERG (human Ether-à-go-go-Related Gene) potassium channel. researchgate.netuu.nl This channel is critical for cardiac action potential repolarization. The inhibition of this channel was first identified using in vitro patch-clamp techniques on human embryonic kidney cells and isolated dog cardiomyocytes. researchgate.netuu.nl
These in vitro findings were extended to in vivo models to assess the real-world proarrhythmic potential. In anesthetized rabbits and chronic atrioventricular block (cAVB) dogs, administration of DHED led to a dose-dependent prolongation of the QT interval on electrocardiogram (ECG) recordings. uu.nl In some cases, this QT prolongation resulted in Torsade de Pointes (TdP), a potentially fatal ventricular arrhythmia. uu.nl These studies highlight the importance of in vivo electrophysiological recordings for characterizing the complete pharmacological profile of DHED, including potential safety concerns.
In the context of neuroscience, while direct in vivo recordings of phenomena like long-term potentiation (LTP) with DHED are not prominent in the literature, the compound's mechanism is highly relevant. Pathologies like Alzheimer's disease, which DHED is studied to treat, are known to suppress LTP, a key cellular mechanism for learning and memory. kjpp.netnih.gov DHED's demonstrated ability to counteract Aβ-induced neurotoxicity suggests that future in vivo electrophysiological studies could be valuable to confirm if it can restore synaptic plasticity at a functional level. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling Approaches
Computational methods are powerful tools for predicting and explaining the molecular interactions that underpin a compound's biological activity. These in silico techniques provide insights that are complementary to experimental data, helping to rationalize observed effects and guide the design of new, more potent derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger protein target. This method is used to understand the binding mode and estimate the binding affinity of a compound, providing a structural hypothesis for its mechanism of action.
In the context of Dehydroevodiamine research, molecular docking has been used to investigate its interaction with acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Docking simulations have shown that Dehydroevodiamine can fit into the binding site of the AChE receptor, predicting a favorable binding energy. nih.gov This in silico finding supports the experimental observations of DHED's anti-amnesic and cognitive-enhancing properties. nih.gov
Table 2: Molecular Docking Simulation Findings for Dehydroevodiamine
| Target Protein | Biological Relevance | Key Simulation Findings | Citations |
| Acetylcholinesterase (AChE) | Neurotransmitter metabolism; Alzheimer's disease therapy. | DHED exhibits high binding free energy to the AChE receptor. Binding Energy: -9.00 kcal/mol; Inhibition Constant (Ki): 4.25 μM. | nih.gov |
Pharmacophore modeling is a ligand-based drug design technique that defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. dovepress.com
While specific pharmacophore models developed directly from this compound are not widely published, the methodology is highly applicable to its quinazolinocarboline alkaloid scaffold. nih.govnih.gov A pharmacophore model for DHED could be generated in two primary ways:
Structure-Based: By extracting the key interaction points from a crystal structure or a reliable docking model of DHED bound to a target like AChE. nih.gov
Ligand-Based: By aligning a set of known active molecules, including DHED and its analogues, and identifying the common chemical features that are responsible for their shared activity. nih.govresearchgate.net
A hypothetical pharmacophore for a DHED-like compound would likely include features such as an aromatic ring system, a hydrogen bond acceptor (the carbonyl oxygen), and a hydrophobic region corresponding to the core scaffold. Once validated, such a model serves as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the pharmacophore and may possess similar therapeutic activities, potentially leading to new lead compounds for cognitive enhancers or other applications. dovepress.comarxiv.org
Future Research Directions and Translational Perspectives for Dehydroevodiamine Hydrochloride
Exploration of Novel Molecular Targets and Signaling Networks
Future research should prioritize the identification and validation of novel molecular targets and the intricate signaling networks modulated by Dehydroevodiamine (B150072) Hydrochloride. While current studies have identified its interaction with established targets such as acetylcholinesterase (AChE), further investigation into less conventional pathways could unveil new therapeutic applications. nih.gov
Elucidating the full spectrum of DHED's molecular interactions is paramount. Advanced methodologies, including proteomics, transcriptomics, and metabolomics, can provide a comprehensive overview of the cellular changes induced by the compound. These "omics" approaches can help identify novel protein binding partners, downstream effector molecules, and metabolic pathways that are significantly altered upon DHED treatment.
Current research indicates that DHED influences several key signaling pathways, including the ERK, p38, and Rho/NF-κB pathways. nih.gov Future studies should aim to dissect the precise mechanisms of these interactions, including the identification of upstream regulators and downstream consequences. For instance, exploring its impact on the vascular endothelial growth factor (VEGF) signaling pathway, mediated by hypoxia-inducible factor-1 alpha (HIF-1α), could provide insights into its potential role in angiogenesis-related conditions. nih.gov Additionally, its ability to activate muscarinic and N-methyl-D-aspartate (NMDA) receptors suggests a broader modulatory role in neurotransmission that warrants deeper investigation. nih.gov The compound's effect on neural cell adhesion molecule (NCAM) protein levels also points towards its potential in neuronal plasticity and repair. selleckchem.com
Table 1: Known and Potential Molecular Targets and Signaling Pathways of Dehydroevodiamine Hydrochloride
| Target/Pathway | Known/Potential Role | Research Focus |
| Acetylcholinesterase (AChE) | Inhibition of this enzyme increases acetylcholine (B1216132) levels, relevant for cognitive function. | Characterize the binding kinetics and compare efficacy with other AChE inhibitors. |
| ERK/p38 MAPK Signaling | Involved in cellular processes like inflammation and cell survival. DHED inhibits phosphorylation of ERK and p38. nih.gov | Investigate the upstream activators and downstream substrates affected by DHED in this pathway. |
| Rho/NF-κB Signaling | A key pathway in inflammatory responses. DHED has an inhibitory effect. nih.gov | Elucidate the specific components of the Rho and NF-κB families targeted by DHED. |
| VEGF Signaling | Regulates angiogenesis. DHED has a regulatory effect on this pathway. nih.gov | Explore the therapeutic potential of DHED in diseases characterized by abnormal angiogenesis. |
| Muscarinic & NMDA Receptors | Important for synaptic transmission and plasticity. DHED activates these receptors. nih.gov | Determine the specific receptor subtypes involved and the functional consequences of their activation by DHED. |
| NCAM | A molecule crucial for neural cell adhesion and synaptic stability. DHED restores stress-induced reductions in NCAM levels. researchgate.net | Investigate the long-term effects of DHED on NCAM expression and its implications for neurodegenerative diseases. |
| Intracellular Calcium Levels | DHED has been shown to decrease intracellular calcium levels. targetmol.com | Identify the specific calcium channels or pumps modulated by DHED and the functional outcomes. |
Investigation of Synergistic Effects with Established Therapies
A significant avenue for future research lies in exploring the synergistic potential of this compound when used in combination with established therapeutic agents. This approach could enhance treatment efficacy, reduce required dosages of conventional drugs, and potentially mitigate adverse effects.
Given DHED's diverse pharmacological profile, it is a prime candidate for combination therapy across various disease models. For instance, its anti-inflammatory properties could complement the action of traditional non-steroidal anti-inflammatory drugs (NSAIDs) or disease-modifying antirheumatic drugs (DMARDs) in the management of inflammatory conditions like rheumatoid arthritis. nih.gov
In the context of cancer, while research on DHED itself is emerging, studies on the related compound evodiamine (B1670323) have shown synergistic cytotoxicity with histone deacetylase (HDAC) inhibitors in thyroid carcinoma cells. nih.gov This suggests that DHED could also be investigated for its potential to sensitize cancer cells to chemotherapy or targeted agents. Future studies should systematically evaluate combinations of DHED with standard-of-care chemotherapeutics, focusing on identifying synergistic interactions and the underlying molecular mechanisms.
For neurodegenerative disorders such as Alzheimer's disease, combining DHED with existing treatments like memantine (B1676192) could offer a multi-pronged therapeutic strategy. droracle.ai DHED's acetylcholinesterase inhibitory activity, coupled with its neuroprotective effects, could work in concert with memantine's NMDA receptor antagonism to provide enhanced cognitive benefits. nih.govdroracle.ai Similarly, in the context of depression, its effects on stress-induced memory impairments could be synergistic with selective serotonin (B10506) reuptake inhibitors (SSRIs). researchgate.net
Table 2: Potential Combination Therapies with this compound
| Disease Area | Potential Combination Agent | Rationale for Synergy |
| Cancer | Histone Deacetylase (HDAC) Inhibitors | Potential for synergistic cytotoxicity, as seen with the related compound evodiamine. nih.gov |
| Alzheimer's Disease | Memantine | Complementary mechanisms of action targeting both cholinergic and glutamatergic systems. nih.govdroracle.ai |
| Inflammatory Disorders | NSAIDs or DMARDs | Combination of anti-inflammatory mechanisms could lead to enhanced efficacy and dose reduction. nih.gov |
| Depression | Selective Serotonin Reuptake Inhibitors (SSRIs) | Potential for additive or synergistic effects in mitigating stress-induced behavioral and cognitive deficits. researchgate.net |
Advanced Preclinical Development and Lead Optimization Strategies
To bridge the gap between promising preclinical data and clinical translation, a focused effort on advanced preclinical development and lead optimization is essential. creative-biostructure.comaltasciences.com This involves refining the molecular structure of this compound to enhance its therapeutic properties while minimizing potential liabilities. danaher.com
The synthesis of novel analogues of DHED is a key strategy in lead optimization. By making targeted chemical modifications to the parent molecule, it may be possible to improve its potency, selectivity, and pharmacokinetic profile. danaher.com For example, the development of carboxy-dehydroevodiamine·HCl (cx-DHED), a derivative of DHED, has already demonstrated the potential of this approach by increasing water solubility and enhancing bioavailability, leading to superior effects in ameliorating memory impairment in animal models. nih.gov Future research should continue to explore structure-activity relationships (SAR) to guide the design of next-generation DHED-based compounds. researchgate.net
A critical aspect of preclinical development is a thorough evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. creative-biostructure.com Understanding how DHED is processed by the body is crucial for determining its dosing regimen and potential for drug-drug interactions. Studies have shown that DHED has relatively good oral absorption and can cross the blood-brain barrier. nih.govnih.gov Further investigations should focus on identifying its metabolic pathways and the enzymes involved, such as cytochrome P450 isoenzymes. nih.gov
The creation of more sophisticated and clinically relevant preclinical models is also necessary. This includes the use of patient-derived cell lines, organoids, and more complex animal models that better recapitulate human diseases. altasciences.com These advanced models will provide more predictive data on the efficacy and safety of DHED and its analogues.
Addressing Research Gaps in Comprehensive Safety and Efficacy Profiles
While initial studies on this compound are promising, there is a clear need for more rigorous and comprehensive investigations to fully delineate its safety and efficacy profiles. nih.gov Addressing the current research gaps is a prerequisite for its potential progression into clinical trials.
A more thorough understanding of the pharmacokinetics of DHED is required. nih.gov Although some pharmacokinetic parameters have been reported, more detailed studies are needed to characterize its absorption, distribution, metabolism, and excretion in different preclinical models and eventually in humans. This includes investigating the potential for multiple blood concentration peaks due to enterohepatic circulation. nih.gov
The long-term safety of DHED administration needs to be established through chronic toxicity studies. While some reports suggest it does not cause hepatotoxicity, there are indications of potential proarrhythmic effects and an impairment of bile acid homeostasis that require further investigation. nih.govnih.gov Comprehensive toxicological assessments, including genotoxicity, carcinogenicity, and reproductive toxicity studies, will be necessary to build a complete safety profile.
The efficacy of DHED has been demonstrated in various preclinical models of disease, including Alzheimer's disease, chronic stress, and gastric ulcers. nih.gov However, many of these studies have been conducted over short durations. Future research should include longer-term efficacy studies in chronic disease models to assess the durability of its therapeutic effects. Furthermore, the establishment of clear dose-response relationships in these models is crucial for determining the optimal therapeutic window.
Comparative Pharmacological Studies with Existing Therapeutics
To position this compound within the current therapeutic landscape, it is essential to conduct direct, head-to-head comparative pharmacological studies with existing standard-of-care treatments. Such studies will provide valuable insights into the relative efficacy, potency, and potential advantages of DHED.
In the context of Alzheimer's disease, DHED has been compared to tacrine, an early acetylcholinesterase inhibitor. While DHED was found to be less potent in terms of AChE inhibition, its anti-amnestic effect was more pronounced, suggesting a more complex mechanism of action that may involve enhanced cerebral blood flow. nih.gov More comprehensive comparisons with currently prescribed Alzheimer's medications, such as donepezil, are warranted. targetmol.comnih.govfrontiersin.org Such studies should not only compare efficacy in improving cognitive deficits but also evaluate differences in side effect profiles.
For stress-induced memory impairments and depression-like behaviors, DHED has shown effects comparable to the antidepressant fluoxetine (B1211875) in preclinical models. researchgate.net Further studies could explore these comparisons in greater detail, potentially identifying specific patient populations that may benefit more from DHED's unique mechanism of action.
Comparative studies should also extend to other potential therapeutic areas for DHED, such as inflammatory and cardiovascular diseases. By benchmarking its performance against established drugs in these fields, researchers can identify the specific indications where DHED may offer a therapeutic advantage, either as a monotherapy or as part of a combination regimen.
Q & A
Q. What are the primary pharmacological effects of Dehydroevodiamine Hydrochloride (DHE) in neurological and inflammatory models?
DHE exhibits acetylcholinesterase (AChE) inhibition, neuroprotection, and anti-inflammatory activity. It reduces Aβ peptide-induced amnesia in Alzheimer’s disease (AD) models by modulating oxidative stress and tau hyperphosphorylation pathways . In RAW 264.7 macrophages, DHE suppresses NF-κB activation, lowering iNOS and COX-2 expression . Methodologically, these effects are validated via in vitro enzyme assays (e.g., AChE inhibition kinetics) and in vivo models (e.g., D-galactose-induced aging mice) with LC-MS pharmacokinetic profiling .
Q. How is DHE isolated and quantified from natural sources like Evodia rutaecarpa?
DHE is isolated using ethanol or methanol extraction followed by chromatographic purification (e.g., silica gel column chromatography). Quantification employs UPLC-ESI-MS/MS, validated for specificity, linearity (0.002–1.934% detection range), and precision (RSD < 5%) . Cross-talk effects between structurally similar alkaloids (e.g., evodiamine, rutaecarpine) are mitigated via optimized mobile phase systems (e.g., acetonitrile/0.1% formic acid) and column temperature adjustments .
Q. What are the established in vitro and in vivo models for studying DHE’s cardiovascular effects?
DHE’s hypotensive and antiarrhythmic effects are tested in isolated human myocardium and rat models. Key assays include:
- Vasorelaxation : Measurement of aortic ring tension under KCl- or norepinephrine-induced contraction .
- Cardiac electrophysiology : Patch-clamp techniques to assess ion channel modulation (e.g., L-type Ca²⁺ channels) .
- Blood pressure monitoring : Telemetry in hypertensive rat models .
Advanced Research Questions
Q. How do physicochemical properties of DHE hydrochloride solid forms influence bioactivity and formulation design?
DHE exists in multiple solid forms: anhydrate, hydrates (di-, tri-), and methanol solvate. Hydrates (e.g., DHED·HCl·2H₂O) exhibit lower solubility (≈3.6 μg/mL) due to hydrogen bonding and π–π interactions, while anhydrous forms show higher solubility but poor stability. Stability tests under varied humidity (40–80% RH) reveal hydrate-to-amorphous phase transitions, critical for dosage form design . Characterization methods include X-ray diffraction, thermal analysis (DSC/TGA), and solubility profiling.
Q. What experimental strategies resolve contradictions in DHE’s dual roles in pro-survival and pro-apoptotic signaling in cancer models?
DHE demonstrates context-dependent effects: it induces apoptosis in gastric cancer cells via ERK/p38 inhibition but protects neurons via antioxidant pathways. To reconcile this:
- Dose-dependent studies : Evaluate IC₅₀ thresholds (e.g., 10–50 μM for apoptosis vs. 1–10 μM for cytoprotection).
- Pathway-specific inhibitors : Use JNK or PI3K inhibitors to isolate signaling crosstalk .
- Tissue-specific metabolomics : Compare ATP/ROS levels in cancerous vs. neuronal cells using LC-MS/MS .
Q. What are the challenges in validating DHE as a biomarker for Evodia rutaecarpa quality control?
Despite high absorption in serum pharmacology studies, DHE’s variability across EF samples (0.002–0.294% content) complicates standardization. Solutions include:
- Multicomponent analysis : Simultaneous quantification of limonin, evodiamine, and rutaecarpine alongside DHE .
- PCA-based regional clustering : Correlate DHE content with geographic origin (e.g., Pan’an, Zhejiang samples have highest DHE) .
- Batch-to-batch validation : Use HPLC-PDA to ensure consistency in commercial extracts .
Methodological Considerations
Q. How to optimize LC-MS parameters for DHE detection in complex biological matrices?
- Ionization mode : Positive ESI for alkaloids (DHE, evodiamine) due to strong proton affinity .
- MRM transitions : m/z 303.1→286.1 (DHE), with dwell time ≥50 ms to enhance sensitivity.
- Matrix effects : Mitigate using isotopically labeled internal standards (e.g., DHE-d₃) .
Q. What in silico tools predict DHE’s pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME for bioavailability (LogP ≈2.5, high GI absorption) .
- Molecular docking : AutoDock Vina to simulate AChE binding (ΔG ≈−9.2 kcal/mol) .
- Toxicogenomics : Comparative analysis with structurally related alkaloids (e.g., berberine) to flag hepatotoxicity risks .
Data Interpretation and Reproducibility
Q. Why do studies report conflicting results on DHE’s anti-inflammatory efficacy?
Discrepancies arise from model-specific endpoints (e.g., TNF-α vs. IL-6 suppression) and dosing regimens. For reproducibility:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
